![molecular formula C15H12O2 B12728170 Dalbergione CAS No. 24946-69-8](/img/structure/B12728170.png)
Dalbergione
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Overview
Description
Dalbergione is a naturally occurring neoflavonoid compound predominantly found in the heartwood of Dalbergia species, such as Dalbergia latifolia and Dalbergia odorifera . It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cytoprotective effects . This compound and its derivatives have garnered significant interest in the scientific community due to their potential therapeutic applications.
Preparation Methods
Dalbergione can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the compound from the heartwood of Dalbergia species . The chemical synthesis of this compound involves several steps, including the formation of intermediate compounds through reactions such as methylation and hydroxylation . Industrial production methods focus on optimizing yield and purity through advanced chromatographic techniques and controlled reaction conditions .
Chemical Reactions Analysis
Dalbergione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Dalbergione belongs to the class of compounds known as neoflavonoids, characterized by their unique chemical structure, which includes a benzoquinone moiety. This structure is significant for its biological activity, particularly in terms of cytotoxicity against cancer cell lines and its role in inducing allergic reactions.
Medicinal Applications
1. Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have reported that compounds isolated from Dalbergia melanoxylon show strong activity against human colorectal cancer (HCT116) and breast cancer (MDA-MB-231) cell lines, with IC50 values indicating potent efficacy:
Compound | Cell Line | IC50 Value (μM) |
---|---|---|
Compound 3 | HCT116 | 11.92 ± 1.07 |
Compound 10 | MDA-MB-231 | 10.83 ± 1.02 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent .
2. Osteo-health Benefits
This compound has also been investigated for its potential in preventing or treating osteo-health related disorders. Extracts from Dalbergia sissoo have shown promise in enhancing bone health and preventing conditions such as osteoporosis. The bioactive fractions derived from this species are being explored for their ability to support peak bone mass during skeletal growth .
3. Antimicrobial Properties
The antimicrobial activity of this compound has been noted in various studies, indicating its potential use in treating infections. The compound has been shown to inhibit the growth of certain bacteria and fungi, making it a valuable candidate for developing new antimicrobial therapies .
Allergic Reactions and Safety Concerns
Despite its beneficial applications, this compound can also induce allergic reactions. The compound is recognized as a strong allergen, particularly in individuals exposed to wood dust from species like Dalbergia nigra and Machaerium scleroxylon. Symptoms can include respiratory issues and skin irritations due to contact with the wood or inhalation of dust containing the compound . This highlights the need for caution when handling materials derived from these plants.
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various neoflavonoids from Dalbergia melanoxylon, researchers isolated multiple compounds and evaluated their activity against different cancer cell lines. The results indicated that specific structural features of this compound contribute significantly to its potency against cancer cells, supporting further investigation into its mechanisms of action .
Case Study 2: Osteoporosis Prevention
A clinical trial involving extracts from Dalbergia sissoo demonstrated improvements in bone density among participants at risk for osteoporosis. The study highlighted the potential of this compound as a natural therapeutic agent for enhancing bone health, warranting additional research into its long-term effects and optimal dosages .
Mechanism of Action
Dalbergione exerts its effects through several molecular pathways:
Anti-inflammatory: This compound induces the expression of heme oxygenase-1 (HO-1) through the nuclear translocation of nuclear factor E2-related factor 2 (Nrf2) in microglial cells. This pathway plays a crucial role in reducing inflammation and oxidative stress.
Cytoprotective: The compound activates the JNK MAPK pathway, leading to increased HO-1 expression and protection against cellular damage.
Neuroprotective: This compound inhibits the production of pro-inflammatory cytokines and nitric oxide by suppressing the nuclear factor-kappa B (NF-κB) pathway.
Comparison with Similar Compounds
Dalbergione is part of a group of neoflavonoids that includes compounds such as dalbergin, methoxythis compound, and dalbergiphenol . Compared to these similar compounds, this compound is unique due to its specific substitution pattern and its potent biological activities . Other similar compounds include:
Dalbergin: Found in various Dalbergia species, known for its anti-inflammatory properties.
Methoxythis compound: Exhibits similar pharmacological activities but with different potency and specificity.
Dalbergiphenol: Another neoflavonoid with significant antioxidant and anti-inflammatory effects.
This compound stands out due to its unique chemical structure and the breadth of its biological activities, making it a compound of high interest in both research and industrial applications.
Properties
CAS No. |
24946-69-8 |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H12O2/c1-2-13(11-6-4-3-5-7-11)14-10-12(16)8-9-15(14)17/h2-10,13H,1H2 |
InChI Key |
GHCDJBVCFINEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)C2=CC(=O)C=CC2=O |
Origin of Product |
United States |
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